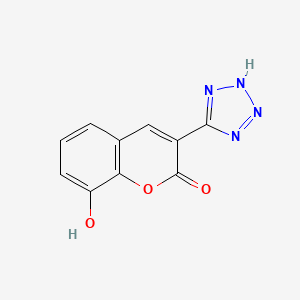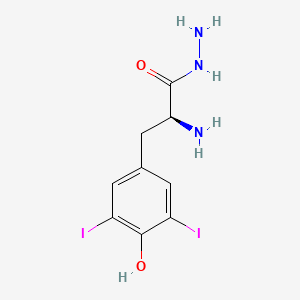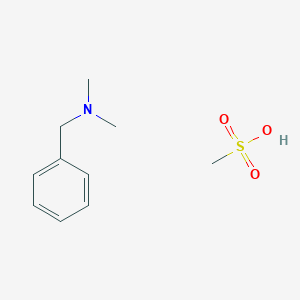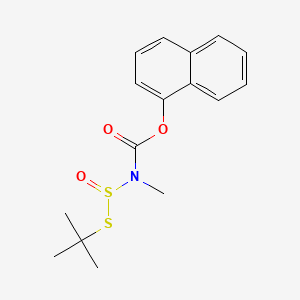![molecular formula C13H36OSi4 B14452313 Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl- CAS No. 74045-16-2](/img/structure/B14452313.png)
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] is a unique organosilicon compound characterized by its complex structure and versatile chemical properties. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications due to their reactivity and ability to form strong bonds with other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] typically involves the reaction of trimethylsilyl chloride with methoxydimethylsilyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted reactions with moisture or oxygen. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet the stringent requirements of industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism by which Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] exerts its effects involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds are highly stable and resistant to hydrolysis, making the compound effective in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Methoxydimethylsilyl chloride
- Tris(trimethylsilyl)silane
Uniqueness
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] is unique due to its specific combination of methoxy and trimethylsilyl groups, which confer distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring strong, stable bonds and resistance to environmental factors .
Propiedades
Número CAS |
74045-16-2 |
|---|---|
Fórmula molecular |
C13H36OSi4 |
Peso molecular |
320.76 g/mol |
Nombre IUPAC |
methoxy-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H36OSi4/c1-14-18(11,12)13(15(2,3)4,16(5,6)7)17(8,9)10/h1-12H3 |
Clave InChI |
ZEROGFZCNCJHBV-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)



![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
